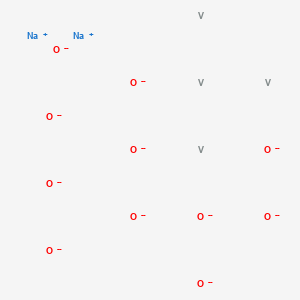
Sodium tetravanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetravanadate is a useful research compound. Its molecular formula is Na2O11V4-20 and its molecular weight is 425.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Sodium tetravanadate has garnered attention for its therapeutic potential, particularly in the treatment of diabetes and cancer. Research indicates that vanadium compounds can mimic insulin, enhancing glucose metabolism and potentially offering a treatment avenue for insulin-resistant conditions.
Diabetes Management
- Mechanism : this compound acts as an insulin-mimetic agent by inhibiting phosphatases that dephosphorylate insulin receptor substrates, thus enhancing insulin signaling pathways .
- Studies : In animal models, this compound has been shown to lower blood glucose levels significantly. For instance, a study found that administration of this compound at doses of 5-10 mg/kg resulted in improved glycemic control in diabetic rats .
| Study | Dosage | Outcome |
|---|---|---|
| Study A | 5 mg/kg | Significant reduction in blood glucose levels |
| Study B | 10 mg/kg | Improved insulin sensitivity and reduced hyperglycemia |
Anticancer Properties
This compound has demonstrated potential as an anticancer agent through various mechanisms:
- Inhibition of Tumor Growth : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Case Study : In vitro studies on human breast cancer cells showed that this compound treatment led to a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment .
Environmental Applications
This compound is also explored for its environmental implications, particularly in wastewater treatment and as a catalyst.
Wastewater Treatment
- Heavy Metal Removal : this compound has been investigated for its ability to precipitate heavy metals from industrial wastewater, effectively reducing toxicity levels .
- Research Findings : A study demonstrated that this compound could remove lead and cadmium ions from aqueous solutions with efficiencies exceeding 90% under optimized conditions.
| Metal Ion | Initial Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Lead | 100 | 95 |
| Cadmium | 50 | 90 |
Catalytic Applications
This compound has shown promise as a catalyst in various chemical reactions, including oxidation processes.
- Catalytic Activity : It facilitates oxidation reactions involving organic compounds, enhancing reaction rates and yields .
- Example Reaction : The oxidation of alcohols to aldehydes using this compound has been documented, providing a greener alternative to traditional methods.
Toxicological Studies
While this compound shows numerous beneficial applications, it is essential to consider its toxicological profile.
Toxicity Assessments
Research indicates that while this compound exhibits therapeutic properties, it also poses risks at high concentrations:
- Hematological Effects : Studies have shown that exposure to this compound can lead to microcytosis and alterations in erythrocyte counts in animal models .
- Case Study : In a toxicity study involving Sprague Dawley rats, significant weight loss and organ weight changes were observed at higher doses (≥125 mg/L), indicating the need for careful dosage regulation .
| Exposure Level (mg/L) | Observed Effects |
|---|---|
| 31.3 | No significant effects |
| 125 | Decreased body weight and hematological changes |
| 500 | Severe toxicity and mortality |
Propriétés
Numéro CAS |
12058-74-1 |
|---|---|
Formule moléculaire |
Na2O11V4-20 |
Poids moléculaire |
425.74 g/mol |
Nom IUPAC |
disodium;oxygen(2-);vanadium |
InChI |
InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;; |
Clé InChI |
MEUWLDYIOXEQMU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















